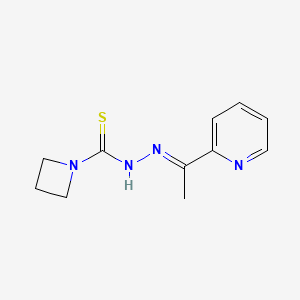
NSC319726
Overview
Description
NSC 319726, also known as ZMC1, is a small molecule that has garnered significant attention in the field of cancer research. It is primarily known for its ability to reactivate mutant p53 proteins, particularly the p53R175 mutation. The p53 protein is a crucial tumor suppressor, and its mutation is commonly associated with various cancers. NSC 319726 has shown promise in restoring the wild-type function of mutant p53, making it a potential therapeutic agent in cancer treatment .
Mechanism of Action
Target of Action
NSC319726, also known as ZMC1, is a reactivator of the mutant p53R175 . The p53 protein is a tumor suppressor that regulates the cell cycle and hence functions as a guard against cancer . Mutations in p53, such as p53r175, can disrupt its function and contribute to the development of cancer .
Mode of Action
This compound interacts with the mutant p53R175 protein and restores its wild-type structure and function . This restoration allows the mutant p53R175 protein to regain its tumor suppressor activity, leading to the inhibition of cell growth . This compound achieves this by inducing a conformational change in the mutant p53R175 protein, enabling it to be recognized by the wild-type specific antibody .
Biochemical Pathways
This compound affects several biochemical pathways. It binds to copper ions, inducing the generation of reactive oxygen species (ROS) and depletion of deoxyribosyl purines, resulting in cell-cycle arrest . This compound also interferes with the oocyte meiosis pathway by targeting genes such as RPS6KA6, BCL6, FOXO3, CCNB1, and CDC20 .
Pharmacokinetics
It’s known that this compound can inhibit the growth of fibroblasts expressing the p53r175 mutation at an ic50 value of 8nm , indicating its potent bioactivity
Result of Action
The primary result of this compound’s action is the inhibition of cell growth in cells expressing the mutant p53R175 . This is achieved through the induction of apoptosis, or programmed cell death . This compound also causes architectural damage in the testis and epididymis, interferes with spermatogonia proliferation, meiosis initiation, sperm count, and sperm morphology, and disturbs androgen synthesis and blood-testis barrier integrity .
Action Environment
Environmental factors can influence the action of this compound. For instance, copper toxicity induced by this compound was substantially inhibited by hypoxia, through a hypoxia-inducible-factor-1α-dependent pathway . Additionally, the compound’s effects on male reproduction were observed following a continuous exposure period of 5 weeks
Biochemical Analysis
Biochemical Properties
N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with oxidoreductases, influencing redox reactions within the cell. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses, leading to changes in the production of reactive oxygen species. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity .
Metabolic Pathways
N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in redox reactions, such as oxidoreductases, thereby affecting the overall redox balance within the cell. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can modulate the levels of key metabolites, such as reactive oxygen species and antioxidants, contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can interact with intracellular binding proteins, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide exhibits distinct subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses. The subcellular localization of this compound is critical for its biochemical activity and overall cellular effects .
Preparation Methods
The synthesis of NSC 319726 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of NSC 319726 is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: The core structure undergoes various functional group modifications to introduce the desired substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for NSC 319726 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and purity of the final product .
Chemical Reactions Analysis
NSC 319726 undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which are crucial for its mechanism of action.
Substitution Reactions: NSC 319726 can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Chelation: The compound has zinc-chelating properties, which play a significant role in its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 319726 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its ability to reactivate mutant p53 proteins, making it a potential therapeutic agent for cancers with p53 mutations
Biological Studies: NSC 319726 is used in studies investigating the role of p53 in cell cycle regulation, apoptosis, and DNA repair.
Drug Development: The compound serves as a lead compound for developing new drugs targeting mutant p53 proteins.
Mechanistic Studies: Researchers use NSC 319726 to study the mechanisms of p53 reactivation and the pathways involved in its anticancer effects.
Comparison with Similar Compounds
NSC 319726 is unique in its dual mechanism of action, combining zinc chelation and redox modulation. Similar compounds include:
Pifithrin-α: A p53 inhibitor that prevents p53-mediated apoptosis.
Eprenetapopt (APR-246): A compound that restores the wild-type conformation of mutant p53 by covalently modifying cysteine residues.
RITA: A small molecule that reactivates p53 by preventing its interaction with MDM2.
Compared to these compounds, NSC 319726’s ability to specifically target zinc-binding p53 mutants and its dual mechanism of action make it a promising candidate for cancer therapy .
Properties
CAS No. |
71555-25-4 |
|---|---|
Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[(Z)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide |
InChI |
InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9- |
InChI Key |
XDHBUMNIQRLHGO-LCYFTJDESA-N |
SMILES |
CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |
Isomeric SMILES |
C/C(=N/NC(=S)N1CCC1)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |
Synonyms |
NSC319726 ZMC1 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is NSC319726 and what is its mechanism of action?
A1: this compound is a small molecule belonging to the thiosemicarbazone (TSC) class of metal ion chelators. It displays interesting biological activity against both cancer cells and some fungal pathogens. this compound appears to have two main mechanisms of action:
- Zinc Metallochaperone Activity: this compound can function as a zinc metallochaperone, restoring wild-type structure and function to certain mutant p53 proteins, particularly the common p53-R175H mutant. [, ] This mutant form of the p53 tumor suppressor protein is frequently found in cancer cells and is unable to bind zinc effectively, leading to misfolding and loss of its tumor-suppressing function. this compound delivers zinc ions to the mutant p53 protein, facilitating proper folding and restoring its activity. [, ] This restored p53 activity can then trigger cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Ribosome Biogenesis: Recent research suggests that this compound also acts as a potent inhibitor of fungal ribosome biogenesis. [, ] It shows broad-spectrum antifungal activity, effectively inhibiting the growth of various Candida species, including drug-resistant strains like Candida auris. [, , ]
Q2: How effective is this compound against Candida auris compared to existing antifungals?
A3: this compound exhibits promising in vitro activity against a diverse collection of Candida auris isolates, including those resistant to current antifungal drugs. [] It achieves complete visual growth inhibition at low concentrations (MICs ranging from 0.125 to 0.25 mg/liter). [] While its effect appears primarily fungistatic in vitro, it demonstrates significant efficacy in treating C. auris infection in a Galleria mellonella (wax moth larvae) model. [] These findings highlight its potential as a novel antifungal therapy, particularly against drug-resistant strains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


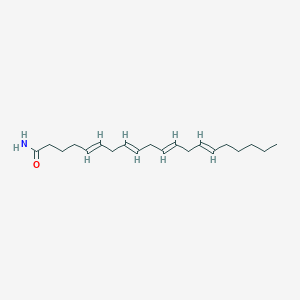
![[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride](/img/structure/B1232919.png)
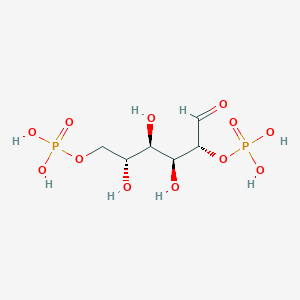





![(-)-N-(3-Furylmethyl)-noroxymorphon-methansulfonat [German]](/img/structure/B1232930.png)
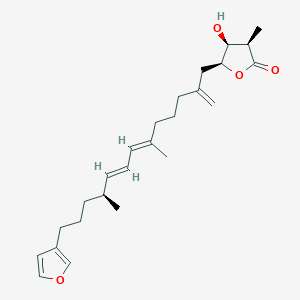
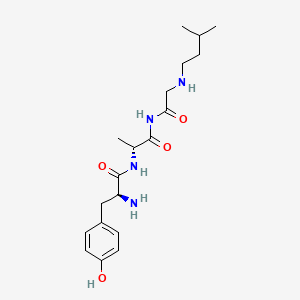
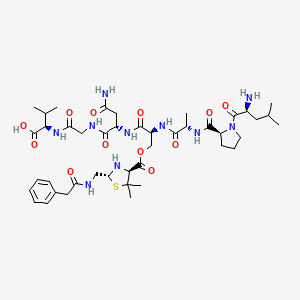

![[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B1232937.png)
